

Crystal Structure of (S)-3-Phenylbutyric Acid: A Search for Definitive Data

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Compound of Interest

Compound Name: (S)-3-Phenylbutyric acid

Cat. No.: B1347551

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Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for **(S)-3-Phenylbutyric acid** has not been identified. This technical overview outlines the type of information that would be presented had the data been available and provides a standardized methodology for crystal structure determination for the benefit of researchers and drug development professionals.

(S)-3-Phenylbutyric acid is a chiral carboxylic acid with potential applications in various fields. Its three-dimensional structure is crucial for understanding its chemical and biological properties, including its interaction with biological targets. While physical and chemical properties are documented, the precise arrangement of atoms in the crystalline state, which provides fundamental insights into its solid-state behavior, remains undetermined in the public domain.

Hypothetical Data Presentation

Had the crystal structure data been available, it would be summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for **(S)-3-Phenylbutyric acid**.

Parameter	Value
Empirical formula	C ₁₀ H ₁₂ O ₂
Formula weight	164.20
Temperature	e.g., 293(2) K
Wavelength	e.g., 0.71073 Å
Crystal system	e.g., Monoclinic
Space group	e.g., P2 ₁
Unit cell dimensions	
a	e.g., a Å
b	e.g., b Å
c	e.g., c Å
α	e.g., 90°
β	e.g., β°
γ	e.g., 90°
Volume	e.g., V Å ³
Z	e.g., 4
Density (calculated)	e.g., ρ Mg/m ³
Absorption coefficient	e.g., μ mm ⁻¹
F(000)	e.g., F
Crystal size	e.g., x × y × z mm ³
Theta range for data collection	e.g., θ ₁ to θ ₂ °
Index ranges	e.g., -h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected	e.g., N _{coll}
Independent reflections	e.g., N _{indep} [R(int) = R]

Completeness to theta = θ_2°	e.g., %
Absorption correction	e.g., Multi-scan
Refinement method	e.g., Full-matrix least-squares on F^2
Data / restraints / parameters	e.g., d / r / p
Goodness-of-fit on F^2	e.g., S
Final R indices [$I > 2\sigma(I)$]	e.g., $R_1 = r_1$, $wR_2 = r_2$
R indices (all data)	e.g., $R_1 = r_1$, $wR_2 = r_2$
Absolute structure parameter	e.g., x(y)
Largest diff. peak and hole	e.g., $\Delta\rho_{\text{max}}$ and $\Delta\rho_{\text{min}}$ e. \AA^{-3}

Table 2: Selected Bond Lengths (\AA) and Angles ($^\circ$) for **(S)-3-Phenylbutyric acid**.

Bond/Angle	Length (Å) / Angle (°)
C1-C2	e.g., 1.52(3)
C2-C3	e.g., 1.53(3)
C3-C4	e.g., 1.51(3)
C3-C5	e.g., 1.54(3)
C5-C6	e.g., 1.39(3)
C1-O1	e.g., 1.31(3)
C1-O2	e.g., 1.22(3)
O1-C1-O2	e.g., 123.4(5)
C2-C1-O1	e.g., 112.1(4)
C2-C1-O2	e.g., 124.5(4)
C1-C2-C3	e.g., 110.2(3)
C2-C3-C4	e.g., 111.5(3)
C2-C3-C5	e.g., 109.8(3)

Standard Experimental Protocols

The determination of a crystal structure for a small molecule like **(S)-3-Phenylbutyric acid** would typically follow the experimental workflow detailed below.

Crystallization

Single crystals of **(S)-3-Phenylbutyric acid** would be grown, likely through slow evaporation of a suitable solvent. A variety of solvents such as ethanol, methanol, acetone, or ethyl acetate, and mixtures thereof, would be screened to find conditions that yield high-quality, single crystals of appropriate size for X-ray diffraction.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer head. Data collection would be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) and a detector (e.g., a CCD or CMOS detector). The crystal would be maintained at a constant temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations and potential radiation damage. A series of diffraction images would be collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution

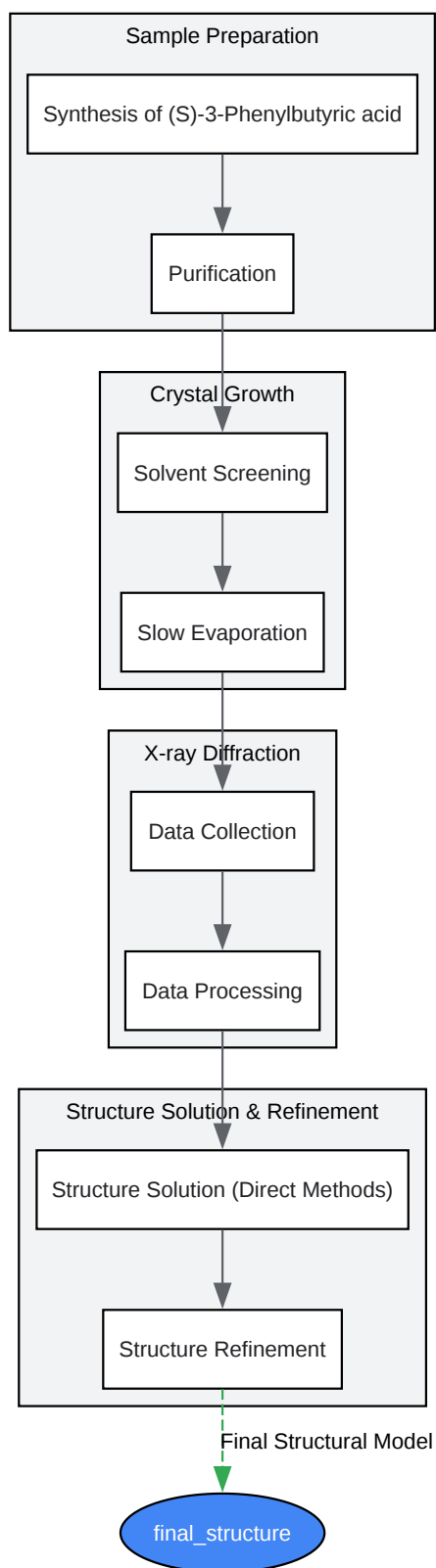
The collected diffraction images would be processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The resulting data would be used to determine the unit cell parameters and the space group. The crystal structure would then be solved using direct methods or Patterson methods, which would provide an initial model of the atomic positions.

Structure Refinement

The initial structural model would be refined against the experimental diffraction data using full-matrix least-squares on F^2 . This iterative process adjusts atomic positions, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data. Hydrogen atoms would typically be placed in calculated positions and refined using a riding model.

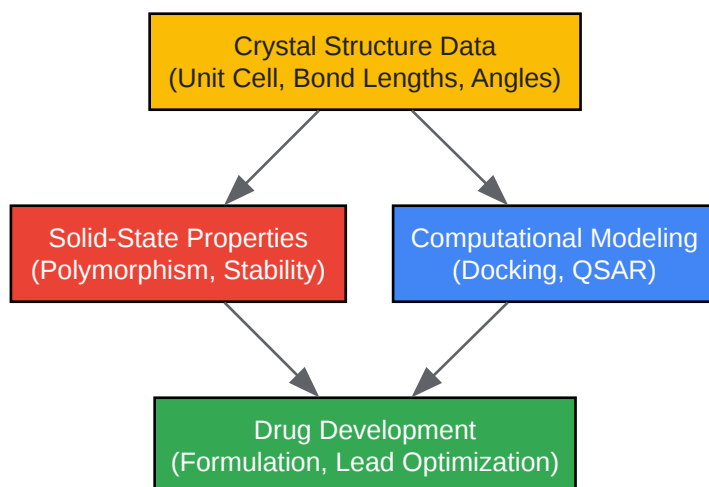
Visualizations

The following diagrams illustrate the general workflow for crystal structure determination and a hypothetical logical relationship for the application of such data.



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Fig. 1: Experimental workflow for crystal structure determination.



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